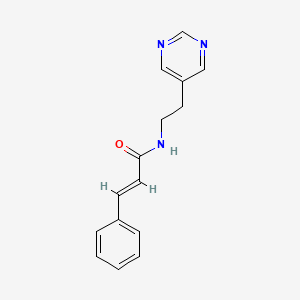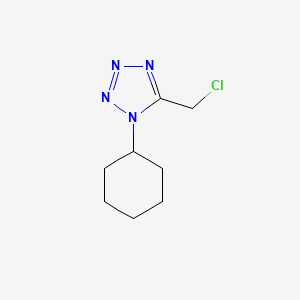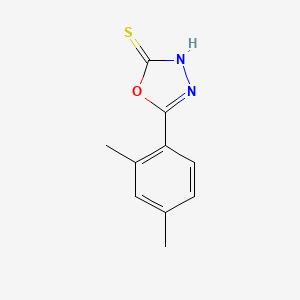![molecular formula C10H11N3O2S2 B2795106 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 106307-38-4](/img/structure/B2795106.png)
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its molecular formula C10H11N3O2S2 and a molecular weight of 269.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing phosphorus oxychloride (POCl3) . This method yields the desired compound in good yields (63-81%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in acetic acid.
Reduction: Reduction reactions can be performed under specific conditions, although detailed methods are less documented.
Substitution: The compound can participate in substitution reactions, particularly involving its sulfonyl and thiadiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Cyclization: Thiosemicarbazide in refluxing POCl3.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles and sulfonyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiadiazole groups play a crucial role in its biological activity, potentially inhibiting key enzymes or interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Nitro-3-[(benzylsulfonyl)methyl]benzene
- S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines
Uniqueness
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of sulfonyl and thiadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
5-(benzylsulfonylmethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c11-10-13-12-9(16-10)7-17(14,15)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLUOELDNACNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2795025.png)

![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)
![1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795030.png)

![N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2795035.png)

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2795038.png)
![dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2795039.png)
![5-((2-fluorobenzyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795041.png)
![9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2795042.png)
![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)
